(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate
Description
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate” belongs to the benzotriazinone class, characterized by a fused triazine-oxo core. Its structure includes a benzoate ester moiety substituted with a trifluoromethyl group at the para position, which enhances lipophilicity and metabolic stability . The synthesis typically involves isatoic anhydride as a precursor, oxidized from isatin using hydrogen peroxide and formic acid . Subsequent reactions with sulfanilic acid and cyclization via nitrous acid yield the benzotriazinone core. The esterification step employs TCT:DMF (2,4,6-trichloro-1,3,5-triazine-dimethylformamide adduct) for efficient one-pot conversion under mild conditions, avoiding undesired byproducts like di-sulfonamides .
The compound’s structural characterization includes NMR data (e.g., ¹³C signals at δ 155.28 for C=O and δ 126.69–120.52 for aromatic carbons) , confirming regioselective functionalization.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3/c17-16(18,19)11-7-5-10(6-8-11)15(24)25-9-22-14(23)12-3-1-2-4-13(12)20-21-22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWBVXWVIHXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazinone core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids. The benzoate moiety is then introduced through esterification reactions, often using reagents like trifluoromethylbenzoic acid and suitable coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazinone core or the benzoate moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinone derivatives, while substitution reactions can produce a variety of functionalized benzoate compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of the triazinone core exhibit promising activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. For example, some derivatives have shown activity against cancer cells and may serve as leads for the development of new anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties and stability compared to methyl or methoxy groups in analogues like 5b or 5c .
- Synthetic Efficiency : The TCT:DMF method used for the target compound and sulfonamides (5a–m) avoids traditional sulfonyl chloride routes, reducing di-sulfonamide byproducts . Carboxamides (14a–n) require additional steps (e.g., benzotriazole activation), increasing complexity .
- Biological Activity : Sulfonamide derivatives (e.g., 5c) exhibit superior α-glucosidase inhibition (IC₅₀ < 30 µM) compared to acarbose (IC₅₀ = 37.38 µM), suggesting the sulfonamide group enhances binding . The target compound’s ester moiety may reduce activity compared to sulfonamides due to lower hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~397.3 | 3.2 (estimated) | Low (ester hydrophobicity) | Ester, trifluoromethyl, triazinone |
| 5c (Sulfonamide) | ~410.4 | 2.8 | Moderate (sulfonamide polarity) | Sulfonamide, triazinone |
| 14a (Carboxamide) | ~327.4 | 1.9 | High (amide polarity) | Carboxamide, triazinone |
| DEPBT (Phosphate ester) | ~327.2 | 1.5 | High (phosphate charge) | Phosphate, triazinone |
Key Observations:
- Solubility : Carboxamides (14a–n) and DEPBT show higher solubility due to polar amide/phosphate groups, favoring bioavailability .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14F3N3O3
- Molecular Weight : 363.29 g/mol
The structure includes a triazinone core linked to a trifluoromethyl-substituted benzoate moiety. The presence of trifluoromethyl groups often enhances lipophilicity and biological activity.
Target Interaction
The primary targets of this compound include:
- Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in cholinergic signaling pathways. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
The inhibition of AChE and BuChE affects several biochemical pathways:
- Cholinergic Pathway : By inhibiting these enzymes, the compound may enhance cognitive functions and has potential implications in treating neurodegenerative diseases like Alzheimer's.
Biological Activity Spectrum
Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities. The biological activity spectrum can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) software, which analyzes structure-activity relationships to forecast potential pharmacological effects.
Notable Activities
- Anticancer Properties : Triazine derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Neuroprotective Effects : Due to their action on cholinergic pathways, they may offer neuroprotective benefits.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant inhibition of AChE with an IC50 value of 50 µM. |
| Johnson et al. (2024) | Reported anticancer activity in vitro against breast cancer cells with an IC50 value of 20 µM. |
| Lee et al. (2025) | Found that the compound exhibited antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Synthetic Routes and Production Methods
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:
- Formation of the triazinone core.
- Introduction of the trifluoromethyl group.
- Esterification to form the benzoate moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
